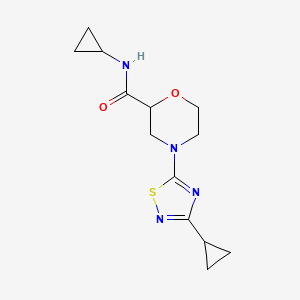![molecular formula C20H25N3O2 B12269553 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269553.png)
2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with methylamine and pyridine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenyl)-1-{4-[ethyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-22(19-9-5-6-12-21-19)17-10-13-23(14-11-17)20(24)15-16-7-3-4-8-18(16)25-2/h3-9,12,17H,10-11,13-15H2,1-2H3 |
Clé InChI |
ZIJCNZXKZVXOHI-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)CC2=CC=CC=C2OC)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269479.png)
![2-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12269480.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12269482.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12269488.png)
![2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B12269494.png)
![N,N-dimethyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269500.png)

![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12269506.png)
![3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B12269521.png)
![7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269526.png)
![7-Methoxy-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12269527.png)
![N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269528.png)
![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12269541.png)
